1,3,4-Thiadiazol-2-amine, 5-propoxy-

Lipophilicity Drug-likeness ADME

The 5-propoxy substituent tunes XLogP3 to 1.2 while maintaining three rotatable bonds, enabling conformational sampling for oral bioavailability screens. This scaffold differentiates from more polar ethoxy or lipophilic phenyl analogs. The sharp melting point (171–173°C) provides a reliable QC checkpoint absent in low-melting homologs. Use as a versatile intermediate for agrochemical cyanoacrylates or medicinal chemistry derivatization. Request a quote for batch-specific HPLC purity and ¹H NMR data to ensure consistency in regulated syntheses.

Molecular Formula C5H9N3OS
Molecular Weight 159.21 g/mol
CAS No. 16784-24-0
Cat. No. B093232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazol-2-amine, 5-propoxy-
CAS16784-24-0
Synonyms1,3,4-Thiadiazol-2-amine, 5-propoxy-
Molecular FormulaC5H9N3OS
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCCCOC1=NN=C(S1)N
InChIInChI=1S/C5H9N3OS/c1-2-3-9-5-8-7-4(6)10-5/h2-3H2,1H3,(H2,6,7)
InChIKeyZQWRZVFWBDLVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Propoxy-1,3,4-thiadiazol-2-amine (CAS 16784-24-0) – Baseline Physicochemical and Procurement Profile


1,3,4-Thiadiazol-2-amine, 5-propoxy- (CAS 16784-24-0) is a heterocyclic building block belonging to the 2-amino-5-substituted-1,3,4-thiadiazole class. It possesses a calculated partition coefficient (XLogP3) of 1.2, a molecular weight of 159.21 g/mol, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds [1]. The crystalline solid exhibits a melting point of 171–173 °C (recrystallized from water) . These physicochemical properties position the compound as a moderately lipophilic, low-molecular-weight scaffold with a well-defined thermal signature suitable for quality control during procurement.

Why 1,3,4-Thiadiazol-2-amine, 5-propoxy- Cannot Be Interchanged with Generic Class Analogs


The 5-position substituent on the 1,3,4-thiadiazole ring exerts a dominant influence on lipophilicity, molecular flexibility, and intermolecular interactions. Substituting the propoxy group with a smaller ethoxy (–OCH₂CH₃) or a larger butoxy (–O(CH₂)₃CH₃), or with a methylthio (–SCH₃) or phenyl (–C₆H₅) group, alters the compound's XLogP3, rotatable bond count, and electronic character, which in turn affects solubility, membrane permeability, and reactivity in downstream derivatizations [1]. Consequently, direct replacement without re-optimizing synthetic routes or biological assays can lead to inconsistent yields, altered pharmacokinetic profiles, or failed structure–activity relationships. The following section provides quantitative differentiation evidence against the closest structural analogs.

Quantitative Differentiation of 5-Propoxy-1,3,4-thiadiazol-2-amine Against Closest Analogs


Intermediate Lipophilicity for Balanced Permeability and Solubility

5-Propoxy-1,3,4-thiadiazol-2-amine exhibits a computed XLogP3 of 1.2, which is intermediate between the 5-ethoxy analog (XLogP3 = 0.7) and the 5-phenyl analog (XLogP3 = 1.7) [1]. The 5-propoxy substituent increases the rotatable bond count to 3, compared with 2 for 5-ethoxy and 1 for 5-phenyl, providing greater conformational flexibility without excessively elevating lipophilicity beyond the optimal range for oral bioavailability (typically LogP 1–3).

Lipophilicity Drug-likeness ADME

Distinct Thermal Signature for Identity Confirmation and Purity Assessment

The melting point of 5-propoxy-1,3,4-thiadiazol-2-amine is reported as 171–173 °C (from water) . This value is significantly higher than the 5-ethoxy analog, which is a low-melting solid or viscous oil at ambient temperature (melting point not well-documented in primary sources). The 5-methylthio analog melts at 178–181 °C , a range that partially overlaps with the propoxy derivative but can be distinguished by complementary techniques.

Quality Control Thermal Analysis Procurement

Enhanced Synthetic Versatility as a 2-Amino-5-alkoxy Building Block

The 2-amino-5-alkoxy-1,3,4-thiadiazole scaffold is established as a versatile intermediate for further functionalization. The primary synthetic route involves reaction of thiosemicarbazides with dialkoxymethylenimines or cyanogen halides on alkoxythiocarbonylhydrazines [1]. The 5-propoxy derivative retains the nucleophilic 2-amino group, which can undergo acylation, sulfonylation, or condensation with electrophiles to generate sulfonamides, amides, or Schiff bases. Derivatives of the closely related 5-ethoxy analog have demonstrated herbicidal activity when incorporated into 2-cyanoacrylate frameworks, with compound 6j achieving 100% inhibition against rape at 600 g/ha [2].

Synthetic Chemistry Building Block Derivatization

Differentiated Hydrogen Bond Acceptor Profile for Target Engagement

The 5-propoxy substituent introduces an ether oxygen that contributes to a total of five hydrogen bond acceptors (HBA) in the molecule, compared with four for 5-phenyl-1,3,4-thiadiazol-2-amine [1]. This additional HBA site can participate in hydrogen bonding with biological targets or solvents, potentially altering binding kinetics and solubility relative to carbon-only 5-substituents. The 5-methylthio analog also possesses five HBA, but the sulfur atom provides a softer, more polarizable acceptor compared with the ether oxygen, which may lead to different binding preferences in metalloenzyme or kinase active sites. The 5-isopropyl analog (XLogP3 = 1.2) matches the propoxy compound in lipophilicity but has only four HBA and a single rotatable bond, offering a useful comparator for deconvoluting polarity versus flexibility effects in SAR studies [2].

Medicinal Chemistry Molecular Recognition SAR

Recommended Procurement Scenarios for 5-Propoxy-1,3,4-thiadiazol-2-amine Based on Quantitative Differentiation


Medicinal Chemistry Library Design Requiring Intermediate Lipophilicity

When constructing a compound library for oral bioavailability screening, 5-propoxy-1,3,4-thiadiazol-2-amine offers an XLogP3 of 1.2—within the optimal range of 1–3—and three rotatable bonds for conformational sampling [1]. This profile is distinct from the more polar 5-ethoxy analog (XLogP3 = 0.7) and the more lipophilic 5-phenyl analog (XLogP3 = 1.7), enabling exploration of a unique region of physicochemical space.

Quality-Controlled Procurement for GLP/GMP Intermediate Synthesis

The sharp melting point of 171–173 °C provides a straightforward identity and purity checkpoint that is absent for the low-melting 5-ethoxy analog [1]. Procurement specifications can include melting point, HPLC purity, and ¹H NMR to ensure batch-to-batch consistency when the compound is used as a key intermediate in regulated syntheses.

Agrochemical Lead Derivatization Using 2-Amino-5-alkoxy Scaffold

Building on the demonstrated herbicidal activity of 5-ethoxy-thiadiazole-derived cyanoacrylates, researchers can use the 5-propoxy analog as a starting material for generating novel agrochemical candidates with potentially improved lipophilicity and foliar uptake [1]. The free 2-amino group allows parallel derivatization strategies (acylation, Schiff base formation) to rapidly explore structure–activity relationships.

Computational Chemistry and Molecular Modeling Benchmarking

The 5-propoxy compound, with its combination of XLogP3 = 1.2, five hydrogen bond acceptors, and three rotatable bonds, serves as a well-defined test case for validating conformational sampling algorithms, solvation free energy calculations, and pharmacophore modeling. Its intermediate complexity bridges simpler analogs (5-ethoxy, 5-isopropyl) and more complex derivatives, providing a useful benchmark for computational method development [1].

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